Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is a specialized organic compound characterized by its unique structure, which includes a tert-butyl group, a carbamoyl group, and an aziridine ring
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be employed in the study of enzyme mechanisms and inhibition. Its structural features allow it to interact with specific biological targets, aiding in the development of new drugs and therapies.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to undergo various chemical transformations makes it suitable for the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its unique properties contribute to the development of advanced materials with improved performance.
Mechanism of Action
Target of Action
Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is a complex organic compound. Compounds with a tert-butyl group have been known to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and others .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
The tert-butyl group has been associated with various biosynthetic and biodegradation pathways .
Result of Action
Compounds with a tert-butyl group are known for their stability against various nucleophiles and reducing agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the crowded structure of the tert-butyl group can affect its reactivity . Additionally, the use of certain solvents can influence the compound’s action .
Safety and Hazards
The safety and hazards associated with a compound containing a tert-butyl group would depend on the specific compound. For example, tert-butanol, a common compound containing a tert-butyl group, is classified as a flammable liquid and vapor. It may cause respiratory irritation and serious eye irritation .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate typically involves multiple steps, starting with the preparation of the aziridine ring. One common method is the cyclization of amino alcohols under acidic conditions. The tert-butyl group can be introduced through subsequent esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or metal catalysts (e.g., palladium) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Comparison with Similar Compounds
Tert-butyl (2S)-2-carbamoylaziridine-1-carboxylate: The enantiomer of the compound, differing only in the configuration of the chiral center.
Tert-butyl aziridine-1-carboxylate: A related compound lacking the carbamoyl group.
Tert-butyl carbamate: A simpler compound with a tert-butyl group and a carbamate group.
Uniqueness: Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to its similar compounds.
Properties
IUPAC Name |
tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-4-5(10)6(9)11/h5H,4H2,1-3H3,(H2,9,11)/t5-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAHIMOZBKPMSG-UYBGKAFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]1C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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